Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)- is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine, a common synthetic route might involve:
Nucleophilic substitution: Reacting piperazine with 3-amino-4-pyridine and m-fluorobenzene under specific conditions.
Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study the interactions of piperazine derivatives with biological targets.
Medicine
Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary but often include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-pyridyl)-4-phenylpiperazine
- 1-(3-amino-4-pyridyl)-4-(m-chlorophenyl)piperazine
Uniqueness
The presence of the m-fluorophenyl group in 1-(3-amino-4-pyridyl)-4-(m-fluorophenyl)-piperazine may confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.
Properties
CAS No. |
78069-83-7 |
---|---|
Molecular Formula |
C15H17FN4 |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-[4-(3-fluorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17FN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
InChI Key |
RNATUMSZJUQAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)F)C3=C(C=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.